5-Bromo-2-chloro-4-methylaniline
Description
Properties
IUPAC Name |
5-bromo-2-chloro-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPFFYBEOBNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methylaniline typically involves multiple steps. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using cost-effective and efficient processes. The use of readily available starting materials and optimized reaction conditions allows for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines and derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
5-Bromo-2-chloro-4-methylaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of diabetes. A recent study highlighted the scalable industrial process for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for these inhibitors, demonstrating a total yield of 24% from readily available starting materials .
Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer activities. For instance, studies have shown that modifications to the aniline structure can enhance its biological efficacy against various pathogens and cancer cell lines .
Material Science Applications
Synthesis of Advanced Materials
This compound is utilized in the preparation of advanced materials, including polymers and dyes. Its halogenated structure allows it to participate in various polymerization reactions, leading to materials with unique properties such as increased thermal stability and enhanced mechanical strength. The incorporation of this compound into polymer matrices has been explored for applications in electronics and coatings.
Chemical Synthesis
Building Block for Complex Molecules
this compound acts as a versatile building block in organic synthesis. It can undergo various reactions such as electrophilic aromatic substitution, Suzuki coupling, and others to form more complex structures. This versatility makes it valuable in the synthesis of agrochemicals, dyes, and other fine chemicals.
-
SGLT2 Inhibitors Development
A study detailed the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as an intermediate for SGLT2 inhibitors. The process was optimized for large-scale production with significant cost reductions while maintaining high purity levels . -
Antimicrobial Activity Assessment
Research explored the antimicrobial efficacy of derivatives based on this compound against various bacterial strains. Results indicated a promising activity profile that warrants further investigation for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-methylaniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms on the benzene ring influences its reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Bromo-5-chloro-2-methylaniline (CAS: 30273-47-3)
- Molecular Formula : C₇H₇BrClN (identical to the target compound).
- Structural Difference : Bromine at position 4 and chlorine at position 5 (vs. bromine at 5 and chlorine at 2 in the target compound).
- Impact :
- Physical Properties : Despite identical molecular weights, substituent positions influence melting points and solubility. For example, 4-Bromo-3-methylaniline (a related isomer) has a melting point of 80–82°C, while 5-Bromo-2-methylaniline melts at 33°C .
- Reactivity : The electron-withdrawing chlorine at position 5 in 4-Bromo-5-chloro-2-methylaniline may alter electrophilic substitution patterns compared to the target compound .
5-Bromo-4-fluoro-2-methylaniline (CAS: 627871-16-3)
- Molecular Formula : C₇H₇BrFN.
- Key Difference : Fluorine replaces chlorine at position 3.
- Lipophilicity: The smaller size of fluorine reduces steric hindrance but may decrease lipophilicity compared to chlorine .
5-Bromo-4-iodo-2-methylaniline (CAS: Not provided)
- Molecular Formula : C₇H₇BrIN.
- Key Difference : Iodine replaces chlorine at position 4.
- Impact :
5-Bromo-4-methoxy-2-methylaniline (CAS: 19056-41-8)
- Molecular Formula: C₈H₁₀BrNO.
- Key Difference : Methoxy group replaces chlorine at position 4.
- Impact :
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
5-Bromo-2-chloro-4-methylaniline is an organic compound that has garnered attention due to its potential biological activities, particularly as a precursor in the synthesis of various pharmaceuticals, including SGLT2 inhibitors for diabetes therapy. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol
CAS Number: 778611-64-6
The compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of bromoanilines have shown promising results against various bacterial strains. In particular:
- Antibacterial Activity: Studies have demonstrated that this compound and its derivatives possess bactericidal properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values reported range from 15.625 μM to 125 μM for these strains .
- Mechanism of Action: The mechanism involves the inhibition of protein synthesis, which is crucial for bacterial growth and replication. This was evidenced by the inhibition of nucleic acid and peptidoglycan production in treated bacterial cultures .
Antifungal Activity
In addition to antibacterial properties, some studies suggest that this compound exhibits antifungal activity. It has been noted to outperform traditional antifungal agents like fluconazole in certain assays, particularly against Candida species .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Enhances antibacterial properties |
| Chlorine (Cl) | Increases potency against Gram-positive bacteria |
| Methyl Group (CH₃) | Modulates lipophilicity and membrane permeability |
Research has shown that modifications to the aniline structure can significantly alter the compound's efficacy against microbial pathogens .
Case Studies
-
Synthesis of SGLT2 Inhibitors:
A study highlighted the role of this compound as an intermediate in synthesizing SGLT2 inhibitors, which are currently in preclinical trials for diabetes treatment. The compound's ability to be synthesized efficiently in large quantities underpins its industrial relevance . -
Antimicrobial Efficacy Testing:
In a controlled study involving various derivatives, this compound was tested against clinical isolates of MRSA and other resistant strains. Results indicated a significant reduction in bacterial load compared to untreated controls, suggesting potential therapeutic applications in combating antibiotic resistance .
Q & A
Q. What challenges arise in quantifying trace impurities via GC-MS, and how to overcome them?
- Methodological Answer : Matrix effects can suppress ionization; use deuterated internal standards (e.g., d₅-5-Bromo-2-chloro-4-methylaniline). Optimize electron impact (EI) ionization energy (70 eV) and employ Selected Ion Monitoring (SIM) for targeted impurities. Confirm with LC-MS/MS for non-volatile byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
